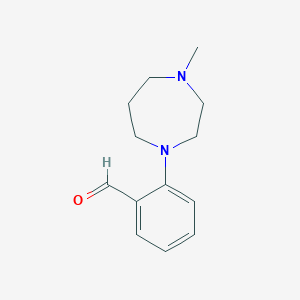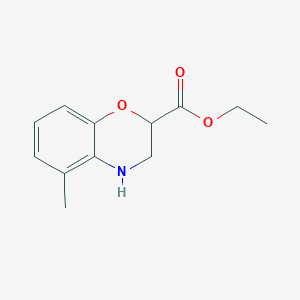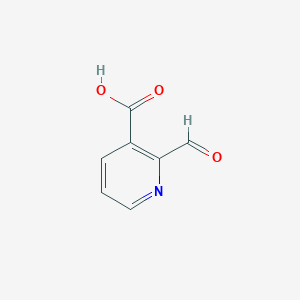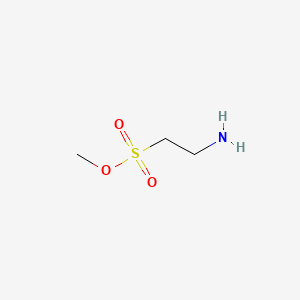![molecular formula C15H22N2O6S B1628688 4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine CAS No. 204856-74-6](/img/structure/B1628688.png)
4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine
Vue d'ensemble
Description
4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine is a synthetic compound that belongs to the class of sulfonamide derivatives. It is characterized by the presence of a methylsulfonyl group attached to an amino group, which is further connected to a phenylalanine backbone. The compound is often used in various chemical and biological research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the protection of the amino group of phenylalanine with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the methylsulfonyl group through a sulfonylation reaction. The reaction conditions often involve the use of reagents such as methylsulfonyl chloride and a base like triethylamine in an appropriate solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding amine.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) are typically used to remove the Boc protecting group.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Deprotected amino acids ready for further derivatization.
Applications De Recherche Scientifique
4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can act as a functional moiety that modifies the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(Methylsulfonyl)amino]benzenesulfonamide
- N-Boc-DL-phenylalanine
- Methylsulfonylphenylalanine derivatives
Uniqueness
4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine is unique due to the combination of the Boc-protected amino group and the methylsulfonyl moiety. This dual functionality allows for versatile chemical modifications and applications in various research fields. The presence of the Boc group provides stability during synthetic procedures, while the methylsulfonyl group offers reactivity for further derivatization.
Propriétés
IUPAC Name |
3-[4-(methanesulfonamido)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6S/c1-15(2,3)23-14(20)16-12(13(18)19)9-10-5-7-11(8-6-10)17-24(4,21)22/h5-8,12,17H,9H2,1-4H3,(H,16,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAQHAYIHFSBMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NS(=O)(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617281 | |
| Record name | N-(tert-Butoxycarbonyl)-4-[(methanesulfonyl)amino]phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204856-74-6 | |
| Record name | N-(tert-Butoxycarbonyl)-4-[(methanesulfonyl)amino]phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(2-Furyl)phenyl]-4,4,5,5,-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1628605.png)













